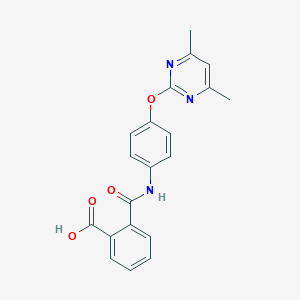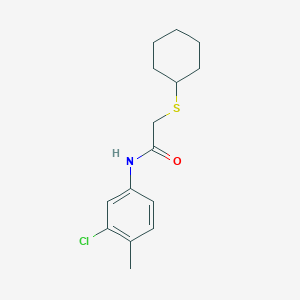![molecular formula C19H23N3O2S B255463 N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide works by irreversibly binding to BTK and inhibiting its activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation, proliferation, and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has been shown to selectively target BTK, with little to no activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has also been shown to penetrate the blood-brain barrier, suggesting potential activity against central nervous system (CNS) malignancies.
实验室实验的优点和局限性
One advantage of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide is its potent and selective inhibition of BTK, which may reduce the risk of off-target effects and toxicity. However, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has a relatively short half-life, which may limit its efficacy in some settings. Additionally, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has not been extensively studied in non-B-cell malignancies, and its activity in these settings is not well understood.
未来方向
There are several potential future directions for research on N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide. One area of interest is the development of combination therapies, particularly with other agents that target the BCR signaling pathway. Another potential direction is the evaluation of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide in CNS malignancies, given its ability to penetrate the blood-brain barrier. Additionally, further studies are needed to understand the activity of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide in non-B-cell malignancies and to identify potential biomarkers of response.
合成方法
The synthesis of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide involves several steps, including the condensation of 2-aminobenzamide with 2-bromo-4,5-dimethylthiophene, followed by the addition of N-(4-methylpiperazin-1-yl)carbonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies. N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib.
属性
产品名称 |
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide |
|---|---|
分子式 |
C19H23N3O2S |
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-[4,5-dimethyl-3-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H23N3O2S/c1-13-14(2)25-18(20-17(23)15-7-5-4-6-8-15)16(13)19(24)22-11-9-21(3)10-12-22/h4-8H,9-12H2,1-3H3,(H,20,23) |
InChI 键 |
DEKSMDUENKPBQE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)








![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)